Jasminoside N
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Overview
Description
Jasminoside N: is a naturally occurring iridoid glycoside found in the fruits of Gardenia jasminoidesThis compound belongs to the Rubiaceae family and is known for its various biological activities, including its role as a tyrosinase inhibitor, which makes it significant in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jasminoside N typically involves the extraction of iridoid glycosides from the fruits of Gardenia jasminoides. The primary methods used for extraction include solvent extraction, ultrasound-assisted extraction, and microwave-assisted extraction. The isolation of the compound is usually achieved through solvent partition, column chromatography, and high-speed counter-current chromatography (HSCCC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gardenia jasminoides fruits using optimized solvent extraction methods. The process is followed by purification steps involving column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Jasminoside N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, Jasminoside N is used as a reference standard for the identification and quantification of iridoid glycosides in plant extracts. It is also used in the synthesis of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its role as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders. It is also investigated for its antioxidant properties and its potential to modulate various biological pathways .
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases due to its ability to inhibit acetylcholinesterase. It is also being explored for its anti-inflammatory and anti-cancer properties .
Industry: In the industrial sector, this compound is used in the formulation of skin-whitening products due to its tyrosinase inhibitory activity. It is also used in the development of natural antioxidants for food preservation .
Mechanism of Action
Jasminoside N exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound reduces melanin production, making it effective in treating hyperpigmentation disorders. Additionally, it modulates various signaling pathways, including the TLR4/Myd88/NF-κB pathway, which is involved in inflammatory responses .
Comparison with Similar Compounds
Uniqueness of Jasminoside N: this compound is unique due to its potent tyrosinase inhibitory activity, which is not as pronounced in other similar compounds like geniposide and crocin. This makes this compound particularly valuable in the cosmetic industry for skin-whitening products .
Properties
Molecular Formula |
C22H38O11 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H38O11/c1-11(2)5-4-6-12(3)7-8-30-21-19(28)18(27)16(25)14(33-21)10-31-22-20(29)17(26)15(24)13(9-23)32-22/h5,7,13-29H,4,6,8-10H2,1-3H3/b12-7+/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |
InChI Key |
GOGLDSNWBWSTJG-KTSRQYQESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C |
Origin of Product |
United States |
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